molecular formula C11H7ClF2O3 B2467905 5-Chloro-2-(difluoromethyl)-3-methyl-1-benzofuran-7-carboxylic acid CAS No. 2248282-49-5

5-Chloro-2-(difluoromethyl)-3-methyl-1-benzofuran-7-carboxylic acid

Cat. No.: B2467905
CAS No.: 2248282-49-5
M. Wt: 260.62
InChI Key: HZMDNORUESUIHJ-UHFFFAOYSA-N
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Description

5-Chloro-2-(difluoromethyl)-3-methyl-1-benzofuran-7-carboxylic acid is a synthetic organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

5-chloro-2-(difluoromethyl)-3-methyl-1-benzofuran-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF2O3/c1-4-6-2-5(12)3-7(11(15)16)9(6)17-8(4)10(13)14/h2-3,10H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMDNORUESUIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2C(=O)O)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(difluoromethyl)-3-methyl-1-benzofuran-7-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various methods, such as the use of a palladium-catalyzed coupling reaction.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Incorporation of the Difluoromethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(difluoromethyl)-3-methyl-1-benzofuran-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

5-Chloro-2-(difluoromethyl)-3-methyl-1-benzofuran-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(difluoromethyl)-3-methyl-1-benzofuran-7-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(trifluoromethyl)-3-methyl-1-benzofuran-7-carboxylic acid
  • 5-Bromo-2-(difluoromethyl)-3-methyl-1-benzofuran-7-carboxylic acid
  • 5-Chloro-2-(difluoromethyl)-3-ethyl-1-benzofuran-7-carboxylic acid

Uniqueness

5-Chloro-2-(difluoromethyl)-3-methyl-1-benzofuran-7-carboxylic acid is unique due to the presence of both chlorine and difluoromethyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

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